
5-Nitro-2-(p-tolyl)benzoxazole
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Description
5-Nitro-2-(p-tolyl)benzoxazole is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
5-Nitro-2-(p-tolyl)benzoxazole has been investigated for its potential therapeutic applications, particularly in the following areas:
- Antimicrobial Activity : The compound exhibits significant activity against various pathogens, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or protein function.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving immune-dependent pathways. It modulates key apoptotic proteins, enhancing cell death in tumor cells .
- Anti-inflammatory Effects : The compound shows promise in inhibiting inflammatory pathways, which could be beneficial for conditions characterized by excessive inflammation .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including:
- Nucleophilic substitutions
- Electrophilic aromatic substitutions
- Reduction reactions leading to diverse derivatives .
Materials Science
The compound's distinct properties make it suitable for applications in materials science, particularly in the development of specialty chemicals and materials with specific functionalities. Its stability and reactivity can be tailored for use in dyes, pigments, and other industrial chemicals.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 5-Nitro-2-(p-tolyl)benzoxazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of 2-nitro-substituted benzaldehyde derivatives with p-tolylamine precursors. For example, 5-nitro-2-(p-fluorophenyl)benzoxazole was synthesized via condensation reactions under acidic conditions, achieving yields of ~52–90% depending on substituents . Optimization includes:
- Temperature control : Reactions often proceed at 80–100°C in ethanol or acetic acid.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) is used to isolate pure crystals .
- Catalyst selection : Use of SnCl₂·2H₂O in HCl for nitro-group reduction improves yield .
Q. How do I interpret FTIR and NMR spectral data for structural validation of this compound?
- Methodological Answer :
- FTIR : Key peaks include:
- Nitro group (NO₂) : Asymmetric stretching at ~1520 cm⁻¹, symmetric stretching at ~1340 cm⁻¹.
- Benzoxazole ring : C=N stretching at ~1620 cm⁻¹, C-O-C at ~1250 cm⁻¹ .
- ¹H NMR :
- Aromatic protons appear as multiplets at δ 7.2–8.5 ppm.
- Methyl protons (p-tolyl) resonate as a singlet at δ 2.3–2.5 ppm .
Compare experimental data with DFT-calculated spectra to resolve ambiguities .
Q. What solvents and storage conditions are recommended for handling this compound?
- Methodological Answer :
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.
- Storage : Store at 0–6°C in airtight containers to prevent nitro-group degradation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can computational methods (DFT, MD simulations) resolve contradictions between experimental and theoretical spectral data?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model vibrational frequencies and NMR chemical shifts. Discrepancies >10 cm⁻¹ in FTIR often arise from solvent effects or anharmonicity, which can be corrected using scaling factors .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict shifts in UV-Vis spectra. For example, polar solvents like ethanol cause bathochromic shifts due to stabilization of excited states .
Q. What strategies improve the antifungal activity of benzoxazole derivatives, and how is structure-activity relationship (SAR) analyzed?
- Methodological Answer :
- Derivative Design : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to enhance binding to fungal N-myristoyltransferase (NMT). Benzoxazole derivatives with p-substituted phenyl groups show 4–8× higher activity than indole analogues .
- SAR Analysis :
- Docking studies : Use AutoDock Vina to model interactions with NMT’s active site (PDB: 2WVS). Hydrogen bonding between the benzoxazole core and Thr231 is critical .
- In vitro assays : Compare MIC values against Candida albicans; derivatives with MIC < 1 µg/mL are prioritized .
Q. How can low yields in benzoxazole synthesis be addressed, particularly for nitro-substituted derivatives?
- Methodological Answer :
- Reaction Optimization :
- Use microwave-assisted synthesis to reduce reaction time (30 min vs. 12 hrs) and improve yields by 15–20% .
- Add molecular sieves to absorb water in condensation reactions.
- Byproduct Analysis : Monitor via TLC (silica gel, ethyl acetate/hexane 1:3). Common byproducts like unreacted nitro precursors can be removed via acid-base extraction .
Properties
Molecular Formula |
C14H10N2O3 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C14H10N2O3/c1-9-2-4-10(5-3-9)14-15-12-8-11(16(17)18)6-7-13(12)19-14/h2-8H,1H3 |
InChI Key |
RBSSTDDYTRQJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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